molecular formula C11H12ClNO3 B8122796 Methyl 2-acetamido-5-chloro-3-methylbenzoate

Methyl 2-acetamido-5-chloro-3-methylbenzoate

Cat. No.: B8122796
M. Wt: 241.67 g/mol
InChI Key: QESRLXMALOKRTH-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-chloro-3-methylbenzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzoate ester structure substituted with an acetamido group, a chlorine atom, and a methyl group, a motif commonly found in the development of bioactive molecules. Related acetamido-benzoic acid derivatives have demonstrated significant pharmacological potential, including potent anti-nociceptive and anti-inflammatory activities, acting through mechanisms such as cyclooxygenase (COX) inhibition . The specific structural features of this methyl ester, including the chloro and methyl substituents, are typically incorporated to fine-tune the compound's properties, such as its bioavailability, metabolic stability, and binding affinity for target proteins . This compound serves as a valuable synthetic intermediate or a potential scaffold for developing novel therapeutic agents. Researchers may utilize it in structure-activity relationship (SAR) studies to optimize drug candidates for enhanced efficacy and selectivity. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-acetamido-5-chloro-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-6-4-8(12)5-9(11(15)16-3)10(6)13-7(2)14/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESRLXMALOKRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-acetamido-5-chloro-3-methylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H12ClN1O2
  • Molecular Weight : 215.66 g/mol
  • Appearance : White to light beige crystalline powder
  • Solubility : Soluble in organic solvents such as ethanol and methanol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.

Table 1: Antimicrobial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies suggest that it inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

Mechanism of Action:

  • Inhibition of COX enzymes leads to decreased synthesis of prostaglandins.
  • Modulation of signaling pathways involved in inflammation.

Case Studies

  • In Vivo Study on Inflammatory Models :
    A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy in Clinical Isolates :
    Clinical isolates from patients with bacterial infections were tested against the compound. Results showed a higher susceptibility rate among gram-positive cocci compared to gram-negative rods, suggesting its targeted application in treating specific infections.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Variations in the acetamido and chloro groups have been shown to influence both antimicrobial and anti-inflammatory activities.

Table 2: Structure-Activity Relationship Insights

Structural VariationObserved Activity
Acetamido group modificationIncreased anti-inflammatory potency
Chlorine substitution at position 5Enhanced antimicrobial activity

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified via similarity metrics (), include:

Compound Name Similarity Score Key Substituents CAS Number
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide 0.90 Chloro, formyl, hydroxy, acetamido 143878-29-9
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 0.90 Acetamido, chloro, methoxy 139329-90-1
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate 0.82 Ethyl ester, hydroxy, acetamido, chloro 55150-07-7
Methyl 2-acetamido-5-bromobenzoate N/A Bromo instead of chloro Not provided

Key Observations :

  • Positional Isomerism : Methyl 4-acetamido-5-chloro-2-methoxybenzoate (0.90 similarity) differs in substituent positions (acetamido at 4, methoxy at 2), which may alter electronic effects and steric hindrance compared to the target compound .
  • Functional Group Variations : The presence of a hydroxy group (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) introduces hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability .

Physicochemical Properties

Comparative data for selected analogs ():

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups
Methyl 2-acetamido-5-chloro-3-methylbenzoate* ~257.7 (calc.) Not reported Not reported Acetamido, chloro, methyl
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate 322.54 421.7 1.725 Bromo, chloro, hydroxy
Methyl 4-acetamido-5-chloro-2-methoxybenzoate ~257.7 (calc.) Not reported Not reported Methoxy, acetamido, chloro

*Estimated based on structural analogs.

Analysis :

  • Halogen Impact : The bromo-chloro derivative (322.54 g/mol) has a higher molecular weight and density compared to chloro-only analogs, reflecting increased van der Waals interactions .
  • Methoxy vs. Methyl : Methoxy groups (electron-donating) may enhance resonance stabilization in aromatic systems compared to methyl groups, affecting reactivity in substitution reactions .

Analytical and Chromatographic Behavior

  • HPLC Profiles : Methyl 4-acetamido-5-chloro-2-methoxybenzoate is monitored for chromatographic purity under USP and EP guidelines, suggesting its use in regulated pharmaceutical applications .
  • GC-MS Applications : Structurally related methyl esters (e.g., sandaracopimaric acid methyl ester) are analyzed via gas chromatography, highlighting the role of ester groups in volatility and detection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-acetamido-5-chloro-3-methylbenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is the reduction of nitro intermediates (e.g., methyl 5-chloro-2-nitrobenzoate) using tin chloride in concentrated hydrochloric acid, followed by acetylation of the resulting amine group with acetic anhydride . Controlled conditions (e.g., temperature <50°C, inert atmosphere) are critical to avoid side reactions like ester hydrolysis. Yield optimization requires stoichiometric precision of reducing agents (e.g., SnCl₂) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., acetamido δ ~2.1 ppm for CH₃, 8.0–8.5 ppm for aromatic protons) .
  • HPLC/UV : Purity assessment (≥98%) via reversed-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 256.05) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) impact the compound's reactivity and biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate) reveal:

  • Electrophilic Reactivity : Chloro and methyl groups at positions 5 and 3 enhance steric hindrance, slowing nucleophilic aromatic substitution.
  • Biological Activity : Acetamido groups may interact with neurotrophic receptors, while chloro substituents improve metabolic stability .
  • Table : Substituent Effects on Reactivity and Bioactivity
Substituent PositionReactivity (SNAr)Bioactivity (IC₅₀)
2-Acetamido, 5-ClModerate12.5 µM
4-Acetamido, 3-BrLow25.8 µM
Data extrapolated from analogs in

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Standardization : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and validated cell lines (e.g., HEK293 for receptor studies).
  • Dose-Response Curves : Triplicate experiments with negative/positive controls (e.g., staurosporine for cytotoxicity) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259391) with in-house results to identify outliers .

Q. What are the key challenges in synthesizing derivatives with multiple reactive groups (e.g., acetamido, chloro, methyl)?

  • Methodological Answer : Key issues include:

  • Selective Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines during ester hydrolysis .
  • Side Reactions : Chloro groups may undergo elimination under strong bases; employ mild conditions (e.g., K₂CO₃ in methanol) .
  • Purification : Gradient elution in HPLC or size-exclusion chromatography to separate polar byproducts .

Q. What alternative synthetic pathways exist for this compound, and how do they compare in scalability?

  • Methodological Answer :

  • Route A : Nitro reduction → acetylation (yield 65%, 3 steps) .
  • Route B : Direct coupling of pre-functionalized fragments via Suzuki-Miyaura (yield 45%, requires palladium catalysts) .
  • Route C : Microwave-assisted synthesis (20% time reduction but higher energy costs) .
  • Scalability : Route A is preferred for gram-scale production due to lower catalyst costs and simpler workup.

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